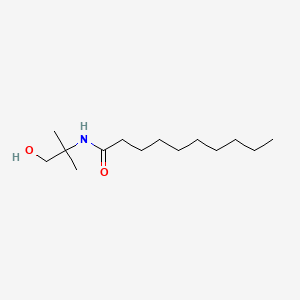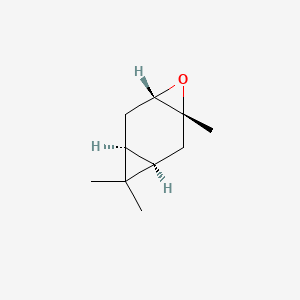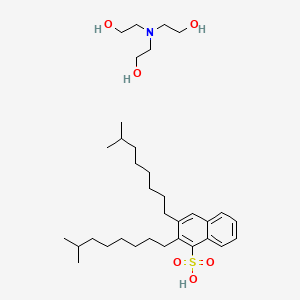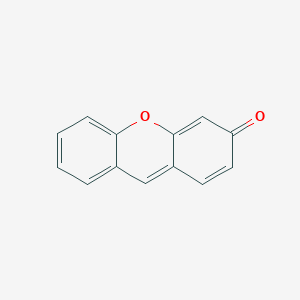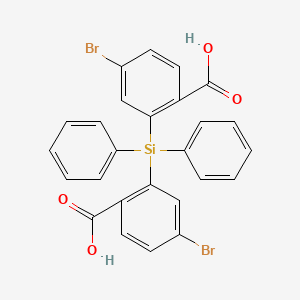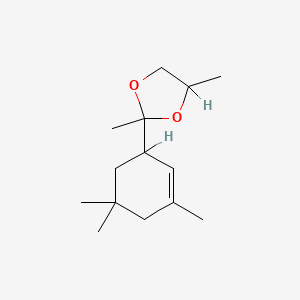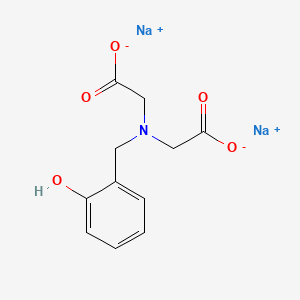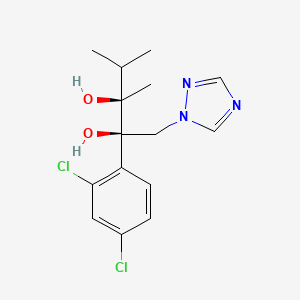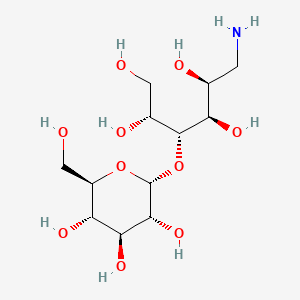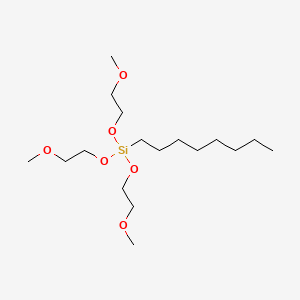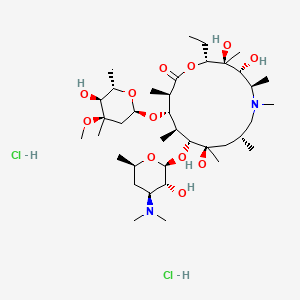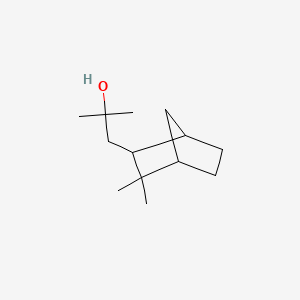
alpha,alpha,3,3-Tetramethylbicyclo(2.2.1)heptan-2-ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
alpha,alpha,3,3-Tetramethylbicyclo(2.2.1)heptan-2-ethanol: is a chemical compound with the molecular formula C13H24O and a molecular weight of 196.32906 g/mol . It is known for its unique bicyclic structure, which includes a heptane ring with four methyl groups and an ethanol group attached to it.
Vorbereitungsmethoden
The synthesis of alpha,alpha,3,3-Tetramethylbicyclo(2.2.1)heptan-2-ethanol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclic heptane ring, which can be derived from various precursors.
Reaction Conditions: The reaction conditions often involve the use of strong acids or bases to facilitate the formation of the bicyclic structure.
Industrial Production: Industrial production methods may involve large-scale reactions in controlled environments to ensure the purity and yield of the compound.
Analyse Chemischer Reaktionen
alpha,alpha,3,3-Tetramethylbicyclo(2.2.1)heptan-2-ethanol undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into various alcohol derivatives.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
alpha,alpha,3,3-Tetramethylbicyclo(2.2.1)heptan-2-ethanol has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of alpha,alpha,3,3-Tetramethylbicyclo(2.2.1)heptan-2-ethanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules to exert its effects.
Pathways Involved: The pathways involved can include metabolic pathways, signaling pathways, and other biochemical processes.
Vergleich Mit ähnlichen Verbindungen
alpha,alpha,3,3-Tetramethylbicyclo(2.2.1)heptan-2-ethanol can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Similar compounds include other bicyclic alcohols and derivatives with different substituents.
Eigenschaften
CAS-Nummer |
94200-95-0 |
|---|---|
Molekularformel |
C13H24O |
Molekulargewicht |
196.33 g/mol |
IUPAC-Name |
1-(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)-2-methylpropan-2-ol |
InChI |
InChI=1S/C13H24O/c1-12(2,14)8-11-9-5-6-10(7-9)13(11,3)4/h9-11,14H,5-8H2,1-4H3 |
InChI-Schlüssel |
OTZFXUASISFDME-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2CCC(C2)C1CC(C)(C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


